molecular formula C21H20FN3O3 B4505546 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide

Cat. No.: B4505546
M. Wt: 381.4 g/mol
InChI Key: UQORGSYQYAYTAH-UHFFFAOYSA-N
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Description

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide is 381.14886967 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac, Nephrotropic, and Neuroprotective Activities

One area of research has focused on the development and synthesis of pyridazinone derivatives, including compounds similar to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide, for their potential cardiac, nephrotropic, and neuroprotective activities. These compounds have shown promise in preclinical models for various therapeutic applications, including cardiovascular and renal diseases, as well as in neuroprotection, indicating their potential utility in treating a range of conditions related to these systems (Habernickel, 2002).

Radiosynthesis and Imaging Applications

Another significant area of research involves the radiosynthesis of novel radioligands based on the pyridazinone scaffold for imaging applications using positron emission tomography (PET). These studies aim to develop selective radioligands for imaging specific proteins or receptors in the brain, contributing to the advancement of diagnostic tools for neurodegenerative diseases and other neurological conditions (Dollé et al., 2008).

Antinociceptive Activity

Research into pyridazinone derivatives has also explored their potential antinociceptive (pain-relieving) properties. Studies have synthesized and evaluated various derivatives for their antinociceptive activity in preclinical models, indicating the potential for these compounds to be developed into new pain management therapies. This research contributes to understanding the structure-activity relationships necessary for maximizing antinociceptive efficacy while minimizing side effects (Dogruer et al., 2000).

Anticonvulsant and Neurotoxicity Evaluation

Further studies have been conducted on the synthesis and evaluation of pyrimidine-5-carbonitrile derivatives, including those structurally related to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide, for their anticonvulsant activities. These studies aim to identify compounds with potential applications in treating seizure disorders, contributing to the development of new therapeutic options for epilepsy and other seizure-related conditions (Shaquiquzzaman et al., 2012).

Properties

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-16-7-8-17(18(22)13-16)19-9-10-21(27)25(24-19)14-20(26)23-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQORGSYQYAYTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-phenethylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.